molecular formula C9H18N4O B1477739 1-(1-(2-Azidoethyl)piperidin-2-yl)ethan-1-ol CAS No. 2098080-84-1

1-(1-(2-Azidoethyl)piperidin-2-yl)ethan-1-ol

Cat. No. B1477739
CAS RN: 2098080-84-1
M. Wt: 198.27 g/mol
InChI Key: KZOWHTKGSZZUBE-UHFFFAOYSA-N
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Description

1-(1-(2-Azidoethyl)piperidin-2-yl)ethan-1-ol, also known as N-azidoethylpiperidine, is an organic compound with a variety of uses in scientific research. It is used in a variety of applications, including as a reagent for organic synthesis, as a ligand for coordination chemistry, and as a photolabile protecting group for carbohydrates. In addition, it is used in the synthesis of various pharmaceuticals and other bioactive compounds.

Scientific Research Applications

Synthesis and Pharmacological Properties

1-Substituted piperidines, including compounds like 1-(1-(2-Azidoethyl)piperidin-2-yl)ethan-1-ol, are significant due to their methods of synthesis and pharmacological properties. These derivatives are used in various pharmacological applications and have a range of uses in medicinal chemistry (Vardanyan, 2018).

Building-Blocks for Crown Ethers

Compounds related to 1-(1-(2-Azidoethyl)piperidin-2-yl)ethan-1-ol are utilized as building blocks in the synthesis of functionalized crown ethers. The synthesis process often involves techniques like Wagner oxidation or epoxydation (Nawrozkij et al., 2014).

Corrosion Inhibition Properties

Derivatives of this compound have been investigated for their corrosion inhibition properties on mild steel. These studies are crucial in materials science and corrosion engineering, linking inorganic chemistry with practical applications (Das et al., 2017).

Use in Cytotoxicity Studies

Research has been conducted on similar compounds for cytotoxicity evaluation and their potential use in biological applications. These studies often include molecular docking to understand the pharmacokinetics of the compounds (Govindhan et al., 2017).

Nanotechnology Applications

In the field of nanotechnology, these compounds have been used in the synthesis of nanoparticles, like magnetite nanoparticles, demonstrating high efficiency in various chemical reactions (Mokhtary & Torabi, 2017).

Antimicrobial Activity

There is significant interest in the synthesis and evaluation of these compounds for their antimicrobial activity. This includes exploring their potential as new lead molecules in the fight against microbial resistance (Elavarasan et al., 2014).

Polymer Science

In polymer science, related compounds have been synthesized and studied for their photopolymerization behavior and extractability in cured films. This research is crucial for developing new materials with specific properties (Yang et al., 2018).

Enzymatic Kinetic Resolution

The enzymatic kinetic resolution of related compounds is explored for enantioselective synthesis, highlighting its importance in producing enantiopure compounds for various applications (Perdicchia et al., 2015).

properties

IUPAC Name

1-[1-(2-azidoethyl)piperidin-2-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N4O/c1-8(14)9-4-2-3-6-13(9)7-5-11-12-10/h8-9,14H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZOWHTKGSZZUBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCCN1CCN=[N+]=[N-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-(2-Azidoethyl)piperidin-2-yl)ethan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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